molecular formula H4N4O4Pd-2 B12335842 Diamminepalladium(II)nitrite

Diamminepalladium(II)nitrite

Cat. No.: B12335842
M. Wt: 230.48 g/mol
InChI Key: JUHDTMJXWBSGDK-UHFFFAOYSA-L
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Description

trans-Diamminedinitropalladium(II): is an organometallic compound with the chemical formula Pd(NO2)22 . It is a palladium complex where the palladium ion is coordinated with two nitrite ions and two ammonia molecules in a trans configuration. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Diamminedinitropalladium(II) can be synthesized through the reaction of palladium(II) chloride with ammonia and sodium nitrite. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows: \ \text{PdCl}_2 + 2 \text{NH}_3 + 2 \text{NaNO}_2 \rightarrow \text{Pd[(NO}_2\text{)}_2_2 + 2 \text{NaCl} ]

Industrial Production Methods: In industrial settings, the production of trans-Diamminedinitropalladium(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: trans-Diamminedinitropalladium(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.

    Substitution: The ammonia or nitrite ligands can be substituted with other ligands such as phosphines or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligand exchange reactions often occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.

Major Products:

Scientific Research Applications

Chemistry: trans-Diamminedinitropalladium(II) is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine: In biological research, trans-Diamminedinitropalladium(II) is studied for its potential anticancer properties. Palladium complexes have shown promise in inhibiting the growth of cancer cells by interacting with DNA and disrupting cellular processes.

Industry: The compound is used in the production of electronic components, particularly in the deposition of palladium films on substrates. It is also employed in the manufacture of catalytic converters for automobiles .

Mechanism of Action

The mechanism by which trans-Diamminedinitropalladium(II) exerts its effects involves the coordination of the palladium ion with various ligands. In catalytic processes, the palladium ion facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction. In biological systems, the palladium ion can interact with biomolecules such as DNA and proteins, leading to cellular disruption and potential anticancer activity .

Comparison with Similar Compounds

    trans-Diamminedichloropalladium(II): Similar structure but with chloride ligands instead of nitrite.

    Tetraamminepalladium(II) chloride: Contains four ammonia ligands and chloride counterions.

    Diamminepalladium(II) nitrate: Contains nitrate ligands instead of nitrite.

Uniqueness: trans-Diamminedinitropalladium(II) is unique due to its specific ligand arrangement, which imparts distinct catalytic properties. The presence of nitrite ligands allows for different reactivity compared to other palladium complexes, making it valuable in specific chemical transformations .

Properties

Molecular Formula

H4N4O4Pd-2

Molecular Weight

230.48 g/mol

IUPAC Name

azanide;palladium(2+);dinitrite

InChI

InChI=1S/2HNO2.2H2N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H2;/q;;2*-1;+2/p-2

InChI Key

JUHDTMJXWBSGDK-UHFFFAOYSA-L

Canonical SMILES

[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pd+2]

Origin of Product

United States

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